Isopropyl methacrylate
Overview
Description
Isopropyl methacrylate is a clear colorless liquid . It is highly flammable and insoluble in water . It is used in the production of polymers and copolymers, and as a monomer for the production of plastics .
Synthesis Analysis
Isopropyl methacrylate can be synthesized through radical polymerization . The process can be initiated even at low concentrations of methylene blue using conventional LED strips . The polymerization rate and the dependency of molecular weight parameters of the samples on monomer conversion are governed by the nature of light source as well as the structure of the initiator and introducing additional reagents .
Molecular Structure Analysis
The molecular formula of Isopropyl methacrylate is C7H12O2 . It has a molecular weight of 128.17 . The compound is a liquid at 20°C .
Chemical Reactions Analysis
Isopropyl methacrylate is sensitive to heat and light during long term storage and can polymerize . It belongs to the group of Acrylates and Acrylic Acids and Polymerizable Compounds .
Physical And Chemical Properties Analysis
Isopropyl methacrylate has a boiling point of 126°C and a flash point of 25°C . It has a specific gravity of 0.89 and a refractive index of 1.41 . It is insoluble in water but soluble in ether, benzene, acetone, and methanol .
Scientific Research Applications
Photonic Applications
IPMA polymers have been utilized for hosting luminescent lead-halide perovskite nanocrystals (NCs). These polymers, especially when zwitterion-functionalized, can stabilize different compositions of perovskite NCs and enable processing in green solvents . This application is significant in the development of new photonic devices, such as light-emitting diodes (LEDs) and lasers, which require stable and efficient luminescent materials.
Smart Biomaterials
In the biomedical sector, IPMA contributes to the creation of smart thermo-responsive polymers. These materials are sensitive to temperature changes and can be used in drug delivery systems, gene delivery, and tissue engineering . The ability to respond to environmental stimuli makes IPMA-based polymers valuable for developing advanced healthcare solutions.
Chromatographic Separations
IPMA is used in chromatography for the separation of compounds. Its unique properties allow for the fine-tuning of the chromatographic process, enhancing the separation efficiency of various substances . This application is crucial in pharmaceuticals, environmental testing, and food safety analysis.
Microencapsulation
The copolymerization of IPMA with other monomers like methacrylic acid has been applied to microencapsulation processes . This technique is used to encapsulate drugs, thereby improving their stability and controlled release. Microencapsulation is essential in pharmaceuticals for creating more effective and patient-friendly medication forms.
Dental Materials
IPMA is also used in the formulation of dental materials. Its polymerization characteristics make it suitable for dental composites and adhesives, providing durability and ease of handling . This application is vital for improving dental care quality and patient outcomes.
Mechanism of Action
Target of Action
Isopropyl methacrylate is primarily used as a monomer in the synthesis of polymers and copolymers . It serves as a vital plasticizer in plastics, contributing to their desirable properties . Its primary targets are therefore the molecules with which it forms covalent bonds during the polymerization process .
Mode of Action
The mode of action of Isopropyl methacrylate involves its ability to form covalent bonds with other molecules during the polymerization process . This process is typically initiated by heat or light, and results in the formation of long-chain polymers . The polymerization process can be influenced by various factors, including temperature, the presence of initiators, and the concentration of the monomer .
Biochemical Pathways
The biochemical pathways affected by Isopropyl methacrylate primarily involve the radical polymerization of acrylates and methacrylates . This process involves a series of reactions, including initiation, propagation, and termination . The polymerization process can also involve secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .
Pharmacokinetics
It is soluble in organic solvents, which can facilitate its use in certain applications .
Result of Action
The result of the action of Isopropyl methacrylate is the formation of polymers with desirable properties. These polymers can have a wide range of applications, from the production of plastics to the synthesis of other materials . The specific properties of the resulting polymers can vary depending on the conditions of the polymerization process and the presence of other monomers .
Action Environment
The action of Isopropyl methacrylate can be influenced by various environmental factors. For instance, the compound may be sensitive to heat and light during long-term storage, which can trigger its polymerization . Additionally, the presence of impurities in the biobased monomers can impact the polymerization process . Therefore, the action, efficacy, and stability of Isopropyl methacrylate can be significantly influenced by its storage and processing conditions.
Safety and Hazards
Isopropyl methacrylate is highly flammable . It is toxic if swallowed and can cause irritation or burns on skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
The use of light irradiation for initiation of radical polymerization has several advantages in comparison with conventional thermal initiation . The conduction of the process at ambient temperatures allows to save energy which is important for modern ecofriendly industrial processes . The second advantage of the light-induced processes is the control over polymerization rate by changing light intensity and possibility of its stopping and reinitiating by on-and-off light . The third advantage of such processes is the possibility of formation of final products with various shapes including fibers and films .
properties
IUPAC Name |
propan-2-yl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQSSGDQNWEFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Record name | ISOPROPYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26655-94-7 | |
Record name | Poly(isopropyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26655-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6022218 | |
Record name | Isopropyl methacrylate | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl methacrylate is a clear colorless liquid. (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20548 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
257 °F at 760 mmHg (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Flash Point |
70 °F (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Density |
0.8847 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | ISOPROPYL METHACRYLATE | |
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Product Name |
Isopropyl methacrylate | |
CAS RN |
4655-34-9 | |
Record name | ISOPROPYL METHACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20548 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl methacrylate | |
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Record name | Isopropyl methacrylate | |
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Record name | ISOPROPYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 1-methylethyl ester | |
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Record name | Isopropyl methacrylate | |
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Record name | Isopropyl methacrylate | |
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Record name | ISOPROPYL METHACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Isopropyl methacrylate has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol.
A: Yes, various studies employ spectroscopic techniques to characterize Isopropyl methacrylate and its copolymers. For instance, Infrared (IR) spectroscopy reveals the presence of specific functional groups, such as acid dimers formed in copolymers with methacrylic or acrylic acid. [, , , , , ] Additionally, 1H-NMR and 13C-NMR spectroscopy are utilized to analyze the composition and structure of IPMA copolymers. [, , ]
A: Studies on Acrylonitrile-IPMA copolymers revealed that increasing the Acrylonitrile content enhances thermal stability. This suggests that incorporating IPMA can influence the overall thermal properties of the resulting copolymer. []
A: Yes, extensive research has explored the miscibility of PiPMA and IPMA-containing copolymers with various polymers. For instance, PiPMA exhibits miscibility with poly(methyl methacrylate) (PMMA) and poly(ethyl methacrylate) (PEMA) but is immiscible with poly(n-hexyl methacrylate). [, , , , , , ] The miscibility behavior depends on factors such as the size and chemical nature of the pendant groups on the interacting polymers.
A: Isopropyl methacrylate serves as a crucial monomer in free radical polymerization, enabling the creation of homopolymers like PiPMA and diverse copolymers. These polymers find applications in various fields, including coatings, adhesives, and biomedical materials. [, , , , , ]
A: Yes, one example is its use in radiation-induced graft copolymerization, where IPMA is grafted onto polypropylene fibers to modify their properties. [] The extent of grafting depends on factors such as the monomer concentration and the chosen grafting technique (liquid-phase vs. gas-phase).
A: The bulky isopropyl side chains in PiPMA significantly impact its conformational characteristics, leading to increased chain stiffness compared to PMMA or PEMA. [] This stiffness influences the polymer's physical properties and its behavior in solution.
A: Studies investigating the effect of side chains on enthalpy relaxation in poly(alkyl methacrylates) revealed that larger side chains, like the isopropyl group in PiPMA, lead to longer relaxation times. This highlights the influence of side chain size on the mobility and relaxation processes within the polymer matrix. []
A: Research on photochromic reactions of spirobenzopyran dispersed in various poly(alkyl methacrylate) matrices, including PiPMA, demonstrated the impact of the polymer matrix on the isomerization kinetics of the photochromic molecule. [] The findings suggest that the specific chemical environment provided by IPMA units influences the mobility and reactivity of incorporated molecules.
A: Studies have explored the ultrasonic degradation of poly(alkyl methacrylates), including PiPMA, in various solvents. [] The degradation rate is influenced by factors such as solvent type, temperature, and the initial molecular weight of the polymer.
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